

# NVP-DFF332: A Technical Whitepaper on its Discovery and Chemical Synthesis

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## Compound of Interest

Compound Name: NVP-DFF332

Cat. No.: B12399616

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## Abstract

**NVP-DFF332** is a potent and selective oral inhibitor of the hypoxia-inducible factor-2 $\alpha$  (HIF-2 $\alpha$ ) transcription factor, a key oncogenic driver in clear cell renal cell carcinoma (ccRCC).

Developed by Novartis, this small molecule emerged from an optimization program of a 1960s anthelmintic, monepantel. **NVP-DFF332** allosterically binds to a lipophilic cavity within the PAS-B domain of HIF-2 $\alpha$ , disrupting its heterodimerization with ARNT and subsequent transcriptional activity. This whitepaper provides a comprehensive overview of the discovery, mechanism of action, chemical synthesis, and available clinical data for **NVP-DFF332**, intended to serve as a technical guide for professionals in drug development.

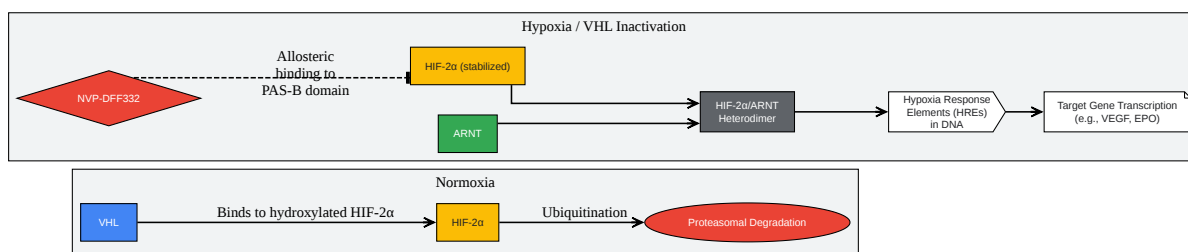
## Discovery and Rationale

The discovery of **NVP-DFF332** was first publicly disclosed at the EFMC-ISMC 2024 meeting.[1] [2] The development program was initiated by Novartis to identify a selective inhibitor of HIF-2 $\alpha$  for the treatment of ccRCC, a cancer type frequently characterized by the inactivation of the von Hippel-Lindau (VHL) tumor suppressor protein.[3] VHL is a critical component of the E3 ubiquitin ligase complex that targets HIF- $\alpha$  subunits for proteasomal degradation under normoxic conditions. In the absence of functional VHL, HIF-2 $\alpha$  accumulates and drives the transcription of genes involved in tumor growth, angiogenesis, and metastasis.

The starting point for the discovery of **NVP-DFF332** was a focused screening effort that identified the anthelmintic drug monepantel as a hit compound. Through a meticulous lead optimization campaign, Novartis researchers developed a novel spirocyclic series of HIF-2 $\alpha$  inhibitors, culminating in the identification of **NVP-DFF332**.<sup>[4]</sup>

## Mechanism of Action

**NVP-DFF332** functions as an allosteric inhibitor of HIF-2 $\alpha$ . It binds to a well-defined, enclosed lipophilic pocket within the PAS-B domain of the HIF-2 $\alpha$  protein. This binding event prevents the necessary conformational changes required for HIF-2 $\alpha$  to form a heterodimer with its partner protein, the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT). The disruption of this HIF-2 $\alpha$ /ARNT complex abrogates the transcription of HIF-2 $\alpha$  target genes that are crucial for tumor progression.



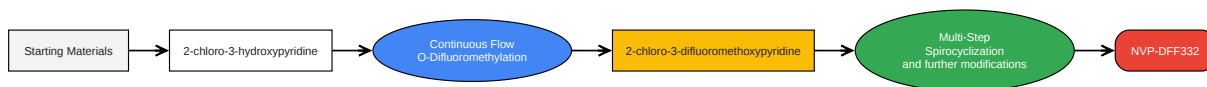
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**Figure 1:** HIF-2 $\alpha$  Signaling and **NVP-DFF332** Inhibition.

## Chemical Synthesis

While a detailed, step-by-step synthesis protocol for the final **NVP-DFF332** molecule has not been publicly disclosed in full, key aspects of its synthesis have been described. A critical

component of the synthesis involves a continuous flow chemistry approach for the preparation of a key 2-chloro-3-difluoromethoxypyridine intermediate. This method was developed to be safe, efficient, and scalable.



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**Figure 2:** High-level workflow for the synthesis of **NVP-DFF332**.

## Quantitative Data

**Table 1: In Vitro and In Vivo Activity**

Parameter	Value	Assay/Model
HIF-2α Inhibition		
HIF2α SPA IC50	9 nM	Scintillation Proximity Assay
HIF2α iScript IC50	37 nM	-
HIF2α HRE RGA IC50	246 nM	Hypoxia Response Element Reporter Gene Assay
Antitumor Efficacy	Dose-dependent	Preclinical ccRCC models

Data sourced from publicly available information. Specific assay conditions may vary.

**Table 2: Clinical Pharmacokinetics and Efficacy (Phase 1 Study - NCT04895748)**

Parameter	Value
Pharmacokinetics	
Median Tmax	~1-2 hours[4]
Effective Half-life	~85 days[4]
Clinical Efficacy	
Disease Control Rate (DCR)	52.5%[5][6]
Partial Response (PR)	5.0% (2 patients)[5][6]
Stable Disease (SD)	47.5% (19 patients)[5][6]
Median Duration of Exposure	17.9 weeks[6]

## Experimental Protocols

### HIF-2 $\alpha$ Luciferase Reporter Gene Assay (General Protocol)

This assay is designed to measure the transcriptional activity of HIF-2 $\alpha$ .

- **Cell Line:** A human cell line, such as the 786-O renal cell carcinoma line (which is VHL-deficient and thus has constitutively active HIF-2 $\alpha$ ), is stably transfected with a luciferase reporter construct. This construct contains multiple copies of a hypoxia-response element (HRE) upstream of the luciferase gene.[1]
- **Cell Plating:** Cells are seeded into multi-well plates (e.g., 96- or 384-well) and allowed to adhere overnight.
- **Compound Treatment:** Cells are treated with varying concentrations of the test compound (e.g., **NVP-DFF332**) for a defined period (e.g., 18-24 hours).
- **Cell Lysis:** The cell culture medium is removed, and cells are washed with phosphate-buffered saline (PBS). A lysis buffer is added to each well to release the cellular contents, including the luciferase enzyme.[7]

- **Luciferase Assay:** The cell lysate is transferred to an opaque multi-well plate suitable for luminescence measurements. A luciferase assay reagent containing the substrate (e.g., luciferin) is added to the lysate.[7]
- **Signal Detection:** The luminescence, which is proportional to the amount of active luciferase and thus HIF-2 $\alpha$  transcriptional activity, is measured using a luminometer.
- **Data Analysis:** The IC50 value, representing the concentration of the inhibitor that reduces the luciferase signal by 50%, is calculated from the dose-response curve.

## In Vivo Tumor Xenograft Studies (General Protocol)

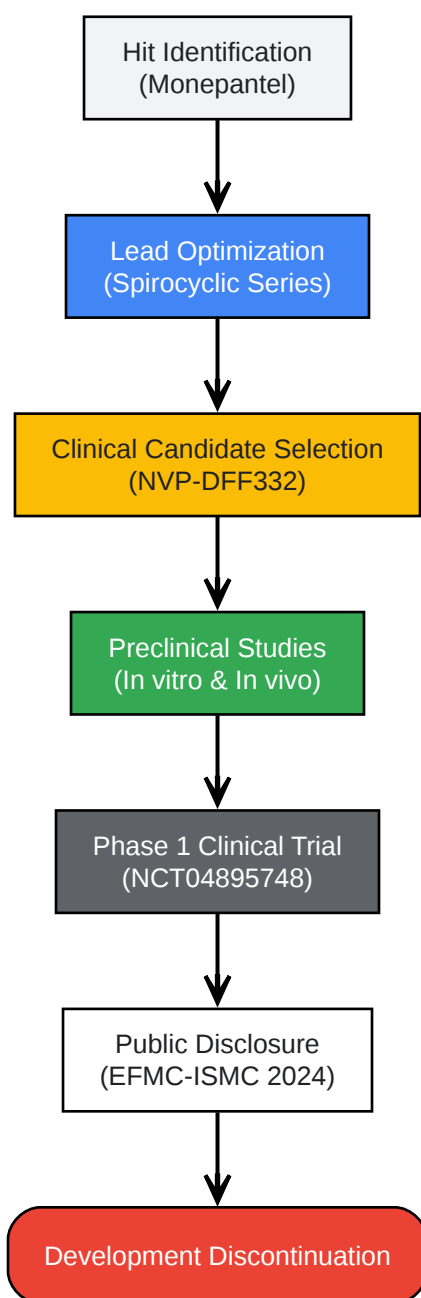
- **Animal Model:** Immunocompromised mice (e.g., nude or SCID mice) are used.
- **Tumor Implantation:** A human ccRCC cell line (e.g., 786-O) is subcutaneously injected into the flank of each mouse.
- **Tumor Growth:** Tumors are allowed to grow to a palpable size (e.g., 100-200 mm<sup>3</sup>).
- **Treatment:** Mice are randomized into vehicle control and treatment groups. **NVP-DFF332** is administered orally at various doses and schedules.
- **Tumor Measurement:** Tumor volume is measured regularly (e.g., twice weekly) using calipers.
- **Efficacy Evaluation:** The antitumor efficacy is determined by comparing the tumor growth in the treated groups to the vehicle control group. Parameters such as tumor growth inhibition (TGI) are calculated.
- **Toxicity Assessment:** Animal body weight and general health are monitored throughout the study to assess the toxicity of the compound.

## Clinical Development and Future Outlook

A first-in-human, open-label, multicenter Phase 1 dose-escalation study (NCT04895748) of **NVP-DFF332** was conducted in patients with advanced ccRCC.[5] The study evaluated the safety, tolerability, pharmacokinetics, and preliminary antitumor activity of **NVP-DFF332**. The results demonstrated a favorable safety profile and initial signs of antitumor activity.[3]

However, Novartis discontinued the development of **NVP-DFF332** for "business reasons" before the optimal dose was determined.<sup>[1]</sup>

Despite its discontinuation, the discovery and development of **NVP-DFF332** provide a valuable case study in the optimization of a natural product-derived hit into a clinical candidate. The program successfully addressed challenges related to high lipophilicity and metabolic liabilities to deliver a potent and selective HIF-2 $\alpha$  inhibitor. The insights gained from the **NVP-DFF332** program will undoubtedly inform future efforts in the design and development of novel HIF-2 $\alpha$  inhibitors for the treatment of ccRCC and other HIF-driven cancers.



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**Figure 3:** Timeline of NVP-DFF332's discovery and development.

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